molecular formula C21H18N4O3S B14113079 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 920479-08-9

3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B14113079
CAS No.: 920479-08-9
M. Wt: 406.5 g/mol
InChI Key: NVJIYXZZXGHZAF-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require refluxing in ethanol with a base such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile scaffold for drug development .

Properties

CAS No.

920479-08-9

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H18N4O3S/c1-13(15-7-4-3-5-8-15)22-20(26)19-14(2)24-12-18(23-21(24)29-19)16-9-6-10-17(11-16)25(27)28/h3-13H,1-2H3,(H,22,26)

InChI Key

NVJIYXZZXGHZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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